Benzene, 1,1',1''-(1,4-cyclopentadiene-1,2,3-triyl)tris-
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Overview
Description
Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- is a complex organic compound characterized by its unique structure, which includes a benzene ring and a cyclopentadiene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- typically involves the cycloaddition reaction of benzene with cyclopentadiene under specific conditions. The reaction is facilitated by the presence of a catalyst, often a transition metal complex, which helps in the formation of the desired product. The reaction conditions usually include a controlled temperature and pressure to ensure the optimal yield of the compound .
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and yield. The use of advanced purification techniques, such as chromatography, ensures the isolation of the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using hydrogenation catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, quinones, and reduced aromatic compounds .
Scientific Research Applications
Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- involves its interaction with molecular targets through its aromatic rings. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which influence its reactivity and biological activity. The pathways involved often include the activation of specific enzymes or receptors, leading to the desired chemical or biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’,1’‘,1’‘’-(1,2,3,4-butanetetrayl)tetrakis-
- Benzene, 1,1’-(1,2-cyclobutanediyl)bis-
- Benzene, 1,1’-(4,5-dimethyl-3,5-cyclopentadiene-1,3-diyl)bis-
Uniqueness
Benzene, 1,1’,1’'-(1,4-cyclopentadiene-1,2,3-triyl)tris- is unique due to its specific structural arrangement, which imparts distinct aromatic properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of aromaticity .
Properties
CAS No. |
108535-09-7 |
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Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(2,3-diphenylcyclopenta-1,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-17-22(19-12-6-2-7-13-19)23(21)20-14-8-3-9-15-20/h1-17,21H |
InChI Key |
MJGQZNLPMIMBMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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